molecular formula C7H13N3O2 B1418781 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine CAS No. 915921-79-8

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine

Cat. No.: B1418781
CAS No.: 915921-79-8
M. Wt: 171.2 g/mol
InChI Key: VOPQTOVQOMFROW-UHFFFAOYSA-N
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Description

Historical Development of 1,2,4-Oxadiazole Chemistry

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "azoxime" or "furo[ab1]diazole" . Early studies focused on its photochemical rearrangements, but interest in its biological applications surged in the mid-20th century with the development of oxolamine, a cough suppressant containing the 1,2,4-oxadiazole core . Over the past four decades, advancements in synthetic methodologies and bioisosteric replacement strategies have positioned 1,2,4-oxadiazoles as critical scaffolds in drug discovery, particularly for antimicrobial and anti-inflammatory agents .

Discovery and Structural Classification

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine is a modern derivative of this heterocyclic system. Its structure features:

  • A 1,2,4-oxadiazole ring (positions 1, 2, and 4 occupied by two nitrogen atoms and one oxygen atom).
  • A 2-methoxyethyl substituent at position 3.
  • An ethanamine group at position 5.

This compound belongs to the class of 3,5-disubstituted-1,2,4-oxadiazoles, which are known for their metabolic stability and bioisosteric equivalence to esters and amides .

Table 1: Structural Parameters of this compound

Parameter Value
Molecular Formula C₇H₁₃N₃O₂
Molecular Weight 171.20 g/mol
Ring Substituents 3-(2-Methoxyethyl), 5-ethylamine
Hybridization sp² at N1, N2, and O4

Nomenclature and Identification Parameters

The systematic IUPAC name, This compound , reflects its substitution pattern . Key identifiers include:

  • CAS Registry Number : 915921-79-8 .
  • SMILES Notation : CC(N)C1=NC(CCOC)=NO1 .
  • InChI Key : VOPQTOVQOMFROW-UHFFFAOYSA-N .

Table 2: Identification Codes

Identifier Code
CAS Number 915921-79-8
PubChem CID 45791074
DSSTox Substance ID DTXSID20672400

Position within Heterocyclic Chemistry Framework

As a member of the azole family, this compound occupies a niche in heterocyclic chemistry due to:

  • Electronic Properties : The 1,2,4-oxadiazole ring exhibits aromaticity with a dipole moment of ~3.5 D, facilitating interactions with biological targets .
  • Bioisosteric Utility : It serves as a stable replacement for ester (–COO–) and amide (–CONH–) groups, mitigating hydrolysis risks in drug design .
  • Functional Flexibility : The methoxyethyl and ethanamine substituents enhance solubility and enable hydrogen bonding, critical for pharmacokinetic optimization .

Compared to other oxadiazole isomers (e.g., 1,3,4-oxadiazole), the 1,2,4-configuration offers superior thermal stability and synthetic accessibility, making it a preferred scaffold in agrochemical and pharmaceutical research .

Properties

IUPAC Name

1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-5(8)7-9-6(10-12-7)3-4-11-2/h5H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPQTOVQOMFROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)CCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672400
Record name 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-79-8
Record name 3-(2-Methoxyethyl)-α-methyl-1,2,4-oxadiazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Amidoxime Intermediate

  • Starting from a suitable nitrile precursor bearing the 2-methoxyethyl substituent, the nitrile is treated with aqueous hydroxylamine to form the corresponding amidoxime.
  • Typical conditions involve stirring the nitrile with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in aqueous or alcoholic media at ambient or slightly elevated temperatures (e.g., 40–60 °C) for several hours.

Cyclization to 1,2,4-Oxadiazole Ring

  • The amidoxime intermediate is then cyclized with an appropriate acylating agent such as an acyl chloride, carboxylic acid, or activated ester.
  • Cyclization can be performed using coupling agents like carbonyldiimidazole (CDI) or via direct heating with acid derivatives.
  • The cyclization step is often carried out in polar aprotic solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) at elevated temperatures (e.g., 90–100 °C) for several hours.

Introduction of the Ethanamine Group

  • The ethanamine substituent can be introduced by nucleophilic substitution or reductive amination on a suitable precursor.
  • Alternatively, the ethanamine moiety may be part of the initial nitrile or acid precursor, or introduced via coupling reactions such as Suzuki-Miyaura cross-coupling or amidation using amine-containing reagents.

Functional Group Transformations and Purification

  • Protecting groups such as tert-butyl esters or acetyl groups may be used during synthesis to protect sensitive functionalities and are removed in the final steps under acidic or basic conditions.
  • Purification is typically achieved by extraction, washing with aqueous sodium hydroxide or sodium chloride solutions, drying over anhydrous agents (e.g., MgSO4 or Na2SO4), and flash chromatography using EtOAc/petroleum ether gradients.

Detailed Reaction Conditions and Examples

Step Reagents/Conditions Solvent Temperature Time Notes
Amidoxime formation Hydroxylamine hydrochloride, Na2CO3 H2O or EtOH 40–60 °C 2–6 h Conversion of nitrile to amidoxime
Cyclization Acyl chloride or CDI, NMP or DMF NMP/DMF 90–100 °C 4–16 h Formation of 1,2,4-oxadiazole ring
Amine introduction Ethylamine or ammonium hydroxide, base DMF or EtOH Room temp to 50 °C 2–16 h Nucleophilic substitution or coupling
Purification Extraction, washing, drying Ethyl acetate, dichloromethane Ambient - Flash chromatography for final product isolation

Research Findings and Optimization Notes

  • Cyclization using CDI is preferred over pyridine or tetrabutylammonium fluoride catalysis due to higher yields and fewer decomposition products.
  • Microwave-assisted Suzuki-Miyaura cross-coupling has been applied to related oxadiazole derivatives to improve reaction rates and yields in the introduction of amino substituents.
  • Protecting groups such as tert-butyl esters and acetyl groups facilitate selective reactions and are removed in situ or in final steps to avoid side reactions.
  • Purity of final compounds is typically >95% as confirmed by TLC and NMR, suitable for biological testing.
  • Extraction and washing steps are critical for removing inorganic salts and side products, improving the overall purity and yield.

Summary Table of Key Preparation Methods

Method Step Description Key Reagents Conditions Yield & Purity
Amidoxime synthesis Conversion of nitrile to amidoxime Hydroxylamine hydrochloride, base 40–60 °C, aqueous/alcoholic High yield, >95% purity
Ring cyclization Amidoxime + acyl chloride/CDI CDI or acyl chloride 90–100 °C, NMP/DMF Efficient cyclization, minimal decomposition
Amino group introduction Coupling or substitution Ethylamine, Pd catalyst (if cross-coupling) RT to 50 °C, microwave-assisted options High regioselectivity, good yields
Purification Extraction and chromatography EtOAc, DCM, NaOH wash Ambient >95% purity by NMR/TLC

Chemical Reactions Analysis

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Polar Groups (e.g., methoxyethyl in the target compound): Improve aqueous solubility and reduce logP, favoring pharmacokinetics . Aromatic/Heteroaromatic Groups (e.g., phenyl, pyridinyl): Enhance binding affinity through hydrophobic or π-π interactions but may reduce solubility .
  • Molecular Weight :
    • The target compound (207.66 g/mol) is lighter than fluorophenyl (257.69 g/mol) and methoxyphenyl (219.24 g/mol) analogs, suggesting better membrane permeability .

Biological Activity

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine, identified by CAS number 915921-79-8, is a compound of interest due to its potential biological activities. Oxadiazole derivatives have been recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound through various studies and findings.

The molecular formula of this compound is C7H13N3O2C_7H_{13}N_3O_2 with a molecular weight of 171.20 g/mol. Its structure features an oxadiazole ring which is pivotal in imparting biological activity.

PropertyValue
CAS Number915921-79-8
Molecular FormulaC7H13N3O2
Molecular Weight171.20 g/mol
Purity≥98%

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

In a study focusing on oxadiazole derivatives, several compounds were evaluated for their cytotoxic effects on breast (MDA-MB-231), lymphoblastoid (KCL-22), and cervical (HeLa) cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values indicating effective concentrations for inhibiting cell growth .

The mechanism behind the anticancer activity of oxadiazole derivatives often involves the induction of apoptosis in cancer cells. This is typically mediated through the modulation of key proteins involved in cell cycle regulation and apoptosis pathways. For example, compounds targeting CDK1 have been shown to disrupt cell cycle progression in cancer cells .

Study 1: Cytotoxicity Evaluation

A comprehensive evaluation was conducted on various oxadiazole derivatives, including those similar to this compound. The study utilized the MTT assay to measure cell viability post-treatment with different concentrations of the compounds over a period of 48 hours.

Key Findings:

  • MDA-MB-231 Cell Line: The tested compounds reduced cell viability significantly at varying IC50 values.
  • KCL-22 Cell Line: Similar trends were observed with notable cytotoxic effects.
CompoundCell LineIC50 (µM)
Compound AMDA-MB-2316.3
Compound BKCL-228.3
Compound CHeLa9.6

Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that modifications in the oxadiazole ring and substituents significantly influenced the biological activity of these compounds. The presence of hydroxyl groups and unsaturated fatty acid chains enhanced cytotoxicity by increasing drug accumulation in cancer cells .

Q & A

Q. What are the recommended synthetic routes for 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions using precursors like substituted hydrazides and carboxylic acid derivatives. For example, polyphosphoric acid (PPA) condensation routes are effective for forming the 1,2,4-oxadiazole ring, as demonstrated in analogous oxadiazole syntheses . Key parameters include temperature control (80–120°C), reaction time (6–12 hours), and stoichiometric ratios of reactants. Yields are optimized by avoiding moisture and using inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization is critical for isolating the amine-functionalized product .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?

  • FT-IR : Confirm the presence of the oxadiazole ring (C=N stretch at ~1600–1650 cm⁻¹) and methoxyethyl group (C-O-C stretch at ~1100–1250 cm⁻¹).
  • NMR : 1^1H-NMR should show signals for the ethanamine chain (δ 2.5–3.5 ppm for CH₂NH₂) and methoxyethyl protons (δ 3.3–3.5 ppm for OCH₂CH₃). 13^{13}C-NMR resolves the oxadiazole carbons (δ 160–170 ppm).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight, while fragmentation patterns validate the oxadiazole backbone .

Q. What safety protocols are required for handling this compound in laboratory settings?

Based on structurally related amines and oxadiazoles:

  • PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Q. What preliminary biological activities have been reported for similar 1,2,4-oxadiazole derivatives?

Analogous compounds exhibit antimicrobial, anticancer, and antioxidant properties. For instance, 1,3,4-oxadiazoles with aryl/alkyl substituents show IC₅₀ values <10 μM in cancer cell lines (e.g., MCF-7) and MICs of 2–8 μg/mL against bacterial strains like S. aureus .

Advanced Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for oxadiazole derivatives?

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922) to minimize variability.
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies to identify potency discrepancies.
  • Structural Validation : Confirm compound purity (>95% by HPLC) to rule out impurities affecting activity .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt Formation : React with HCl to form a hydrochloride salt, improving aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the ethanamine chain to enhance membrane permeability.
  • Co-Solvents : Use DMSO:PBS (10:90) for in vitro assays or cyclodextrin complexes for in vivo delivery .

Q. How does the methoxyethyl group influence the compound’s stability under acidic or oxidative conditions?

  • Acidic Hydrolysis : The methoxyethyl group may undergo partial cleavage at pH <3, releasing formaldehyde. Monitor via HPLC for degradation products.
  • Oxidative Stress : Under H₂O₂ exposure, the oxadiazole ring remains stable, but the methoxyethyl chain may form peroxides. Use antioxidants (e.g., BHT) in formulations .

Q. What computational methods are suitable for predicting SAR modifications to enhance target binding?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR or DNA gyrase.
  • DFT Calculations : Analyze electron density maps to identify reactive sites for substitution (e.g., replacing methoxyethyl with fluorinated groups).
  • MD Simulations : Assess conformational stability in lipid bilayers to optimize pharmacokinetics .

Q. How can researchers validate the compound’s role as a pharmacophore in drug discovery?

  • Scaffold Hopping : Synthesize derivatives with variations in the oxadiazole ring (e.g., 1,3,4-thiadiazole) and compare bioactivity.
  • Target Engagement Assays : Use SPR or ITC to measure binding affinity with proposed targets (e.g., kinases or GPCRs).
  • Metabolic Profiling : Conduct microsomal stability studies to assess CYP450-mediated degradation .

Q. What methodologies address challenges in scaling up synthesis while maintaining purity?

  • Flow Chemistry : Continuous PPA-mediated condensation reduces reaction time and improves yield reproducibility.
  • Quality Control : Implement inline FT-IR and LC-MS to monitor intermediates.
  • Green Chemistry : Replace PPA with recyclable catalysts (e.g., zeolites) to minimize waste .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine
Reactant of Route 2
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Reactant of Route 2
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.